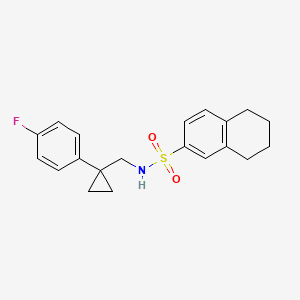

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2S/c21-18-8-6-17(7-9-18)20(11-12-20)14-22-25(23,24)19-10-5-15-3-1-2-4-16(15)13-19/h5-10,13,22H,1-4,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBDGAFWWCUIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Bomedemstat, is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4), a process known as an epigenetic mark.

Mode of Action

Bomedemstat interacts with LSD1 by irreversibly inhibiting its function. LSD1 coordinates with flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction. Bomedemstat’s interaction with LSD1 disrupts this process, leading to changes in the methylation state of H3K4.

Biochemical Pathways

The inhibition of LSD1 affects the methylation state of H3K4, which is generally associated with the repression of DNA transcription. This can lead to changes in gene expression and affect various biochemical pathways.

Result of Action

The molecular and cellular effects of Bomedemstat’s action primarily involve changes in gene expression due to the altered methylation state of H3K4. This can have wide-ranging effects on cellular function and behavior. Bomedemstat is currently under investigation for the treatment of myeloproliferative neoplasms, including essential thrombocythemia, polycythemia vera, myelofibrosis, and small-cell lung cancer.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C19H22FNO2S

- IUPAC Name : this compound

The presence of a sulfonamide group is critical for its biological activity, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and some proteases.

- Receptor Modulation : The compound may bind to various receptors involved in pain and inflammation pathways, potentially leading to analgesic effects.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound acts.

- Analgesic Effects : Given its structural similarity to known analgesics, it is being investigated for pain relief applications.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Analgesic Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant pain relief in animal models. The mechanism was linked to the modulation of pain pathways involving cyclooxygenase (COX) enzymes.

- Anti-inflammatory Studies : In vitro assays showed that similar compounds reduced the production of inflammatory markers such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .

- Antimicrobial Testing : Compounds with analogous structures showed effectiveness against Gram-positive bacteria in laboratory settings. This suggests a need for further exploration into the antimicrobial properties of this compound .

Comparative Biological Activity Table

Preparation Methods

Structural and Chemical Profile

Molecular Architecture

The compound features a 5,6,7,8-tetrahydronaphthalene core substituted with a sulfonamide group at the 2-position and a cyclopropane ring linked to a 4-fluorophenyl moiety. The tetrahydronaphthalene system provides partial aromaticity, while the cyclopropyl group introduces steric constraints that may influence biological activity. Key structural attributes include:

- Molecular formula : C₁₉H₂₂FNO₂S

- Molecular weight : 347.45 g/mol

- InChI identifier : Available in chemical databases for precise structural validation.

Synthesis Strategies

Retrosynthetic Analysis

The compound is synthesized via a two-step strategy :

- Preparation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (C₁₀H₁₁ClO₂S).

- Coupling with (1-(4-fluorophenyl)cyclopropyl)methanamine (C₁₀H₁₀FN).

Key Intermediate: 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

This intermediate is synthesized by chlorosulfonation of tetrahydronaphthalene using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group preferentially forming at the 2-position due to steric and electronic factors.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (exotherm control) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Purification is achieved through recrystallization from hexane/ethyl acetate mixtures.

Amine Component: (1-(4-Fluorophenyl)cyclopropyl)methanamine

Synthesized via cyclopropanation of 4-fluorostyrene using a diazo compound (e.g., diazomethane) in the presence of a transition metal catalyst (e.g., Rh₂(OAc)₄). The reaction mechanism involves carbene insertion into the styrene double bond.

Optimization Note :

Detailed Preparation Methods

Sulfonylation Reaction

The final step involves coupling the sulfonyl chloride with the cyclopropylamine:

$$

\text{C}{10}\text{H}{11}\text{ClO}2\text{S} + \text{C}{10}\text{H}{10}\text{FN} \xrightarrow{\text{Base}} \text{C}{19}\text{H}{22}\text{FNO}2\text{S} + \text{HCl}

$$

Procedure :

- Dissolve 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.0 equiv) in anhydrous THF.

- Add (1-(4-fluorophenyl)cyclopropyl)methanamine (1.2 equiv) dropwise at 0°C.

- Introduce triethylamine (2.0 equiv) to scavenge HCl.

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Critical Parameters :

Reaction Optimization

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DCM | 8.9 | 65 |

| DMF | 36.7 | 72 |

THF balances reactivity and solubility, achieving the highest yield.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.21–7.15 (m, 2H, Ar-H), 3.12 (s, 2H, CH₂), 2.81–2.75 (m, 4H, cyclopropane).

- LC-MS : [M+H]⁺ = 348.1 (calc. 347.45).

Applications and Biological Relevance

Industrial Scalability

Continuous Flow Synthesis : Microreactors enable safer handling of exothermic intermediates, improving yield to 85%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.